molecular formula C23H23N5O4 B2457585 ethyl 4-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate CAS No. 1260937-33-4

ethyl 4-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate

Cat. No.: B2457585
CAS No.: 1260937-33-4
M. Wt: 433.468
InChI Key: GOVYOZFROTVJQI-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The triazoloquinoxaline scaffold is a fused heterocyclic system that combines the properties of triazoles and quinoxalines, making it a versatile and valuable structure in drug design and development.

Scientific Research Applications

Adenosine Receptor Antagonism and Potential Antidepressant Effects A series of compounds including ethyl 4-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate have been investigated for their potential as adenosine receptor antagonists, offering insights into novel and rapid-acting antidepressant agents. These compounds have been shown to possess therapeutic potential due to their ability to reduce immobility in Porsolt's behavioral despair model in rats, suggesting rapid antidepressant effects. Structural modifications in these compounds have indicated varying degrees of affinity towards adenosine A1 and A2 receptors, highlighting their potential utility in neuropsychiatric and neurodegenerative disorders research (R. Sarges et al., 1990).

Antimicrobial Activity Research into similar structures has led to the development of compounds with notable antimicrobial properties. Analogues, such as those derived from the triazolo[4,3-a]quinoxalin-5(4H)-yl series, have been evaluated for their efficacy against various microbial strains. These studies contribute to the expanding field of antimicrobial research, aiming to address the growing concern of antibiotic resistance and the need for new therapeutic agents (P. Sanna et al., 1990).

Innovative Heterocyclic Systems The compound falls within a broader class of chemicals being explored for the creation of innovative heterocyclic systems. Such research endeavors have led to the synthesis of novel fluoroquinolones and other heterocyclic compounds, demonstrating the versatile nature of these molecules in the development of new drugs and materials. These studies not only contribute to the field of medicinal chemistry but also to various industrial applications, showcasing the potential of such compounds in a wide range of scientific and technological advancements (G. Lipunova et al., 1997).

Antifungal and Antibacterial Derivatives Further exploration into the triazolo[4,3-a]quinoxaline derivatives has identified compounds with significant antifungal and antibacterial activities. These findings are crucial for the ongoing search for more effective and safer antimicrobial agents, with potential applications in treating infectious diseases that are increasingly resistant to current therapies (S. Y. Hassan, 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been studied for their potential antiviral and antimicrobial activities . These compounds are often designed to interact with specific biological targets, such as DNA active sites , to exert their effects.

Mode of Action

It’s known that similar compounds are synthesized via aromatic nucleophilic substitution . This suggests that STL084624 might interact with its targets through a similar mechanism, leading to changes in the target’s function or structure.

Biochemical Pathways

Compounds with similar structures have been shown to exhibit a broad spectrum of biological activities, including antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer effects . This suggests that STL084624 might affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Similar compounds have been shown to exhibit cytotoxicity at certain concentrations . This suggests that STL084624 might also have cytotoxic effects, which could be beneficial for potential applications such as cancer treatment.

Action Environment

For instance, temperature can affect the stability of certain compounds .

Preparation Methods

The synthesis of ethyl 4-(2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Properties

IUPAC Name

ethyl 4-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-3-7-19-25-26-21-22(30)27(17-8-5-6-9-18(17)28(19)21)14-20(29)24-16-12-10-15(11-13-16)23(31)32-4-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVYOZFROTVJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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